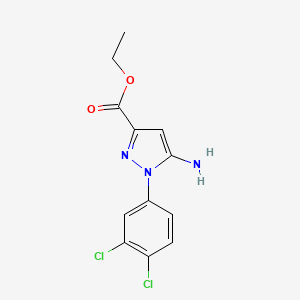

Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

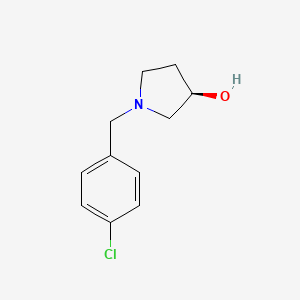

Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H11Cl2N3O2 . It is a type of pyrazole, a class of compounds known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a feasible methodology for the synthesis of ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates from ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureasin MeCN (acetonitrile) at room temperature via one-pot synthesis has been demonstrated .Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms .Applications De Recherche Scientifique

Antileishmanial Activity

Pyrazole-bearing compounds, including Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, are known for their potent antileishmanial activities . These compounds have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . They have been evaluated against Leishmania aethiopica clinical isolate .

Antimalarial Activity

These compounds also exhibit potent antimalarial activities . The in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Plasmodium berghei infected mice . The result revealed that some compounds displayed superior antipromastigote activity .

Molecular Docking Study

A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of some of these compounds . This study provides insights into the interaction of these compounds with biological targets, which can guide the design of more potent derivatives.

Synthesis of Derivatives

Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate can be used as a precursor for the synthesis of various derivatives . These derivatives can have different biological activities, expanding the range of potential applications of this compound.

Inhibition of Phytopathogenic Bacteria

Some derivatives of Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate have shown prominent inhibition activity against phytopathogenic bacteria . This suggests potential applications in agriculture, for the control of plant diseases.

Drug Development

Given the diverse pharmacological effects of Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate and its derivatives, they can be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This makes them valuable in the field of drug development.

Orientations Futures

The future directions for research on Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate and similar compounds could involve further exploration of their pharmacological effects, as well as the development of novel synthetic methods to improve their selectivity, purity, product yield, and pharmacokinetic activity . Additionally, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Mécanisme D'action

Target of Action

The primary targets of Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death .

Pharmacokinetics

Like other similar compounds, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound and its effectiveness as a therapeutic agent .

Result of Action

The compound has been shown to have potent antileishmanial and antimalarial activities . For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Action Environment

The action, efficacy, and stability of Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the target organisms . .

Propriétés

IUPAC Name |

ethyl 5-amino-1-(3,4-dichlorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)10-6-11(15)17(16-10)7-3-4-8(13)9(14)5-7/h3-6H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNRPCYUDSRDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B3095425.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid](/img/structure/B3095456.png)

![(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-4-methylpentanoic acid](/img/structure/B3095457.png)

![6-Bromothiazolo[4,5-b]pyridine](/img/structure/B3095511.png)

![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3095515.png)